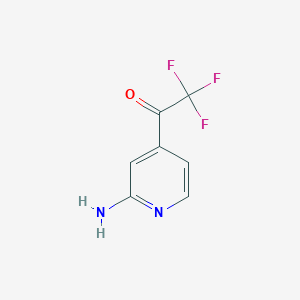
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure that includes a trifluoromethyl group attached to an ethanone backbone, along with an amino-pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification of the final product to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridin-2-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.
2-Amino-4-methylpyridine: Another similar compound with an amino group attached to the pyridine ring.
Uniqueness
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Eigenschaften
CAS-Nummer |
1060801-36-6 |
|---|---|
Molekularformel |
C7H5F3N2O |
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3H,(H2,11,12) |
InChI-Schlüssel |
IWTVLAQSVHHMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
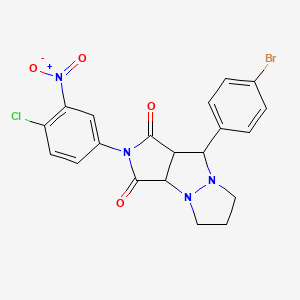
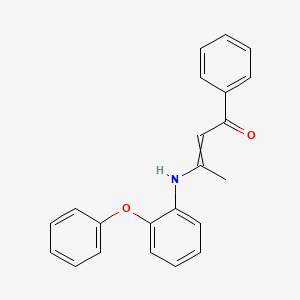
![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
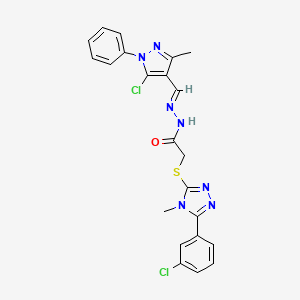
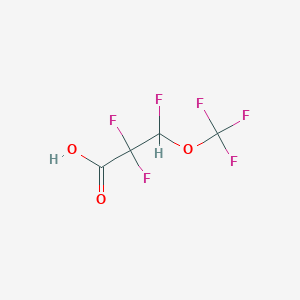
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)

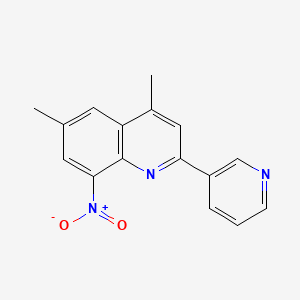
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

